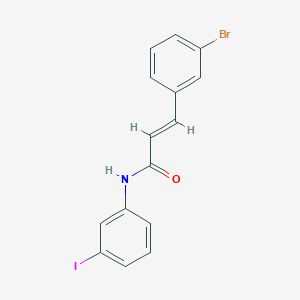

3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide

Description

BenchChem offers high-quality 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(3-iodophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrINO/c16-12-4-1-3-11(9-12)7-8-15(19)18-14-6-2-5-13(17)10-14/h1-10H,(H,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFLTSFCIIEOIC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide

CAS: 882079-32-5 Role: Orthogonal Covalent Scaffold & Fragment-Based Drug Discovery (FBDD) Intermediate Molecular Formula: C₁₅H₁₁BrINO Molecular Weight: 428.06 g/mol

Part 1: Executive Technical Summary

3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (CAS 882079-32-5) is a high-value bifunctional electrophilic scaffold utilized in early-stage drug discovery and chemical biology. Unlike standard screening compounds, this molecule is engineered with three distinct reactive centers, arranged in a hierarchy of chemical reactivity.

Its architecture features a Michael acceptor (acrylamide) flanked by two chemically distinct halogen handles: a 3-bromo group on the cinnamyl ring and a 3-iodo group on the N-phenyl ring. This design enables Orthogonal Functionalization , allowing researchers to sequentially modify the molecule to build complex libraries or to attach fluorescent tags/biotin linkers without disturbing the covalent warhead.

Primary Applications:

-

Covalent Fragment Screening: Targeting non-catalytic cysteine residues in kinases (e.g., BTK, EGFR) and GTPases (e.g., KRAS).

-

Diversity-Oriented Synthesis (DOS): Exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide for sequential cross-coupling (Suzuki-Miyaura, Sonogashira).

-

Activity-Based Protein Profiling (ABPP): Serving as a core unit for synthesizing covalent probes.

Part 2: Chemical Architecture & Reactivity Logic

To use this compound effectively, one must understand its Reactivity Hierarchy . The molecule is designed such that each reactive site can be addressed selectively under specific conditions.

The Reactivity Triad

-

Site A: Aryl-Iodide (High Reactivity): The C-I bond undergoes oxidative addition with Palladium(0) rapidly, often at room temperature. This allows for the first round of diversification.

-

Site B: Aryl-Bromide (Medium Reactivity): The C-Br bond requires higher temperatures or more electron-rich ligands to react. It remains inert during the functionalization of Site A.

-

Site C: Acrylamide Warhead (Biochemical Reactivity): A "soft" electrophile that specifically targets nucleophilic thiols (cysteine) via 1,4-Michael addition.

Visualization of Orthogonal Logic

The following diagram illustrates the sequential workflow for utilizing this scaffold.

Caption: Logical flow of sequential functionalization. The reactivity gap between I and Br allows precise library construction before biological testing.

Part 3: Synthesis & Experimental Protocols

Synthesis of the Core Scaffold

If the compound is not sourced commercially, it can be synthesized via a condensation reaction between 3-bromocinnamic acid and 3-iodoaniline.

Reagents:

-

3-Bromocinnamic acid (1.0 equiv)

-

3-Iodoaniline (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv) or HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM

Protocol:

-

Activation: Dissolve 3-bromocinnamic acid (10 mmol) in dry DMF (20 mL). Add DIPEA (30 mmol) and HATU (11 mmol). Stir at 0°C for 15 minutes to form the activated ester.

-

Coupling: Add 3-iodoaniline (11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target Mass: 428 [M+H]⁺).

-

Workup: Dilute with EtOAc (100 mL), wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

-

Validation: ¹H NMR should show the characteristic doublet of doublets for the vinyl protons (J ≈ 15-16 Hz, indicating trans-geometry).

Chemo-Selective Suzuki Coupling (Site A - Iodine)

This protocol demonstrates how to modify the Iodine position while leaving the Bromine and Acrylamide intact.

Reagents:

-

Scaffold (1.0 equiv)

-

Boronic Acid (R-B(OH)₂, 1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2M aqueous, 2.0 equiv)

-

Solvent: DME/Water (4:1)

Protocol:

-

Degassing: Sparge the solvent mixture with Argon for 20 minutes.

-

Reaction: Combine Scaffold, Boronic Acid, and Base in the reaction vessel. Add Pd catalyst last.

-

Conditions: Stir at Room Temperature (20–25°C) for 2–4 hours. Note: Heating >50°C may trigger reaction at the Bromine site.

-

Workup: Standard extraction and silica purification.

Cysteine Reactivity Assay (GSH Assay)

To verify the "warhead" activity of the acrylamide.

Protocol:

-

Prepare a 10 mM stock of the compound in DMSO.

-

Prepare a 10 mM stock of Reduced Glutathione (GSH) in PBS (pH 7.4).

-

Mix Compound and GSH at a 1:10 ratio (50 µM Compound : 500 µM GSH) in PBS.

-

Incubate at 37°C.

-

Readout: Monitor the disappearance of the parent mass (428 Da) and appearance of the adduct (428 + 307 Da) via LC-MS at t=0, 1h, 4h.

-

Half-life (t1/2) < 60 mins indicates high reactivity.

-

Half-life (t1/2) > 4 hours indicates a "tuned" slow-binding electrophile.

-

Part 4: Data Presentation & Safety

Comparative Halogen Reactivity Table

| Parameter | Site A (3-Iodo) | Site B (3-Bromo) |

| Bond Dissociation Energy | ~65 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |

| Pd-Oxidative Addition Rate | Fast (k_rel ~ 100) | Slow (k_rel ~ 1) |

| Temp. Threshold (Suzuki) | 20°C – 40°C | 80°C – 100°C |

| Preferred Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos/SPhos |

Safety & Handling

-

Acrylamide Toxicity: Acrylamides are potential neurotoxins and carcinogens.[1] Handle in a fume hood with nitrile gloves.

-

Light Sensitivity: Aryl iodides can be light-sensitive (photodeiodination). Store in amber vials at -20°C.

-

Stability: The compound is stable in DMSO for >24 hours, but prolonged exposure to nucleophilic buffers (Tris, DTT) will result in adduct formation. Use HEPES or Phosphate buffers for biological assays.

References

-

PubChem. (n.d.). Compound Summary: N-aryl acrylamide derivatives. Retrieved February 26, 2026, from [Link]

-

Jia, Z., et al. (2021). Electronic Supplementary Information: Synthesis of halogenated acrylonitriles and acrylamides. Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

- Bamborough, P., et al. (2011). Fragment-Based Discovery of Bromodomain Inhibitors. Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, a halogenated aromatic acrylamide derivative. Intended for researchers, scientists, and professionals in drug development, this document details a proposed synthesis pathway, rigorous characterization methodologies, and explores potential avenues for its application based on the established bioactivities of related acrylamide compounds. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a self-validating and robust research framework.

Compound Profile: Understanding the Core Structure

3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (CAS Number: 882079-32-5) is a synthetic organic compound with the molecular formula C₁₅H₁₁BrINO and a molecular weight of 428.07 g/mol . Its structure features a central acrylamide core, which is a known reactive moiety in biological systems, flanked by two substituted phenyl rings: one bearing a bromine atom and the other an iodine atom. The presence of these halogens offers unique properties, including potential for further chemical modification and altered pharmacokinetic profiles.

Table 1: Physicochemical Properties of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide

| Property | Value | Source |

| CAS Number | 882079-32-5 | |

| Molecular Formula | C₁₅H₁₁BrINO | |

| Molecular Weight | 428.07 g/mol | |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC=C2)I | PubChem |

| InChI Key | JCYPLOQMBNNZBT-SNAWJCMRSA-N | [1] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring 1 (bromophenyl) C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C3 -- Br [len=1.5];

// Acrylamide linker C1 -- C7 [len=1.5]; C7 -- C8 [len=1.5, style=double]; C8 -- C9 [len=1.5]; C9 -- O [len=1.5, style=double]; C9 -- N [len=1.5];

// Benzene ring 2 (iodophenyl) N -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C10 [len=1.5]; C12 -- I [len=1.5]; N -- H [len=1.5];

// Node labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O [label="O"]; N [label="N"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; I [label="I"]; H [label="H"]; }

Caption: Chemical structure of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.

Proposed Synthesis and Purification Workflow

The synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide can be logically approached through a two-step process involving the formation of an acyl chloride followed by an amide coupling reaction. This method is a standard and reliable approach for the synthesis of N-substituted acrylamides.[2]

Caption: Proposed two-step synthesis workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(3-bromophenyl)acryloyl chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(3-bromophenyl)acrylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-(3-bromophenyl)acryloyl chloride is a yellow oil or solid and is typically used in the next step without further purification.

Step 2: Synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide

-

Reaction Setup: In a separate flame-dried round-bottom flask, dissolve 3-iodoaniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Acyl Chloride Addition: Cool the solution to 0 °C and add a solution of the crude 3-(3-bromophenyl)acryloyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.

-

Comprehensive Characterization for Structural Validation

Due to the lack of readily available analytical data for this specific compound, a thorough characterization is paramount to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will provide information on the number and environment of the protons. Expected signals would include aromatic protons in the disubstituted benzene rings, vinylic protons of the acrylamide backbone, and the N-H proton of the amide.

-

¹³C NMR: This will confirm the carbon framework of the molecule. Distinct signals for the carbonyl carbon, aromatic carbons, and vinylic carbons are expected.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups.[3] Characteristic peaks to look for include:

-

N-H stretching (around 3300 cm⁻¹)

-

C=O stretching of the amide (around 1660 cm⁻¹)

-

C=C stretching of the alkene and aromatic rings (around 1600-1450 cm⁻¹)

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm the molecular formula.[4] The isotopic pattern of bromine and iodine will also be a key diagnostic feature in the mass spectrum.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a suitable starting point. A purity of >95% is generally required for biological assays.

Table 2: Expected Spectroscopic Data for 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Vinylic protons (δ 6.0-7.5 ppm, showing coupling), Amide N-H (δ 8.0-9.0 ppm, broad singlet) |

| ¹³C NMR | Carbonyl carbon (δ ~165 ppm), Aromatic and vinylic carbons (δ 110-140 ppm) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1620 (C=C stretch) |

| HRMS | [M+H]⁺ calculated for C₁₅H₁₂BrINO⁺ |

Potential Biological Activities and Research Applications

While the specific biological activity of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has not been extensively reported, the acrylamide scaffold is present in numerous biologically active molecules.[5][6] This suggests several potential avenues for investigation.

Caption: Potential research applications and screening assays for the target compound.

Enzyme Inhibition

The acrylamide moiety can act as a Michael acceptor, making it a potential covalent inhibitor of enzymes, particularly those with a cysteine residue in their active site. This compound could be screened against various enzyme classes, such as kinases and proteases, which are important targets in drug discovery.

Antimicrobial and Antioxidant Properties

Many acrylamide derivatives have demonstrated antimicrobial and antioxidant activities.[3] The synthesized compound could be tested against a panel of pathogenic bacteria and fungi. Additionally, its antioxidant potential can be evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anticancer Activity

Given the cytotoxic potential of some acrylamide derivatives, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide could be evaluated for its in vitro cytotoxicity against various cancer cell lines.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide. By following the proposed methodologies, researchers can obtain a well-characterized compound ready for biological evaluation. The potential applications outlined herein offer a starting point for exploring the therapeutic and scientific value of this novel halogenated acrylamide. The inherent reactivity of the acrylamide core, combined with the unique electronic properties imparted by the bromo- and iodo-substituents, makes this a molecule of significant interest for further investigation in medicinal chemistry and chemical biology.

References

- Vertex AI Search. (n.d.). Production Process and Technology Development of Acrylamide.

- Mullins Molecular Retrovirology Lab. (n.d.). Preparation of Linear Acrylamide.

- Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach.

- Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.

- Google Patents. (n.d.). US4365090A - Process for production of acrylamide.

- Sigma-Aldrich. (n.d.). 3-(3-BROMOPHENYL)-N-(3-IODOPHENYL)ACRYLAMIDE AldrichCPR.

- Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. (n.d.).

- Sigma-Aldrich. (n.d.). N-(3,4-DIMETHYL-PHENYL)-ACRYLAMIDE AldrichCPR.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChemLite. (n.d.). 3-(3-bromophenyl)-n-(3,5-dichlorophenyl)acrylamide.

- Google Patents. (n.d.). US20070106090A1 - Method for synthesis of acrylamide derivatives.

- CRIS. (2022, June 22). UPS, XPS, NEXAFS and Computational Investigation of Acrylamide Monomer.

- The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. (2021, September 15).

- DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)|Products. (n.d.).

- Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377.

- Allicin Promoted Reducing Effect of Garlic Powder through Acrylamide Formation Stage. (2022, August 10).

- PubChem. (n.d.). N-(3-Aminophenyl)acrylamide.

- PMC. (n.d.). Role of antioxidants and phytochemicals on acrylamide mitigation from food and reducing its toxicity.

- ResearchGate. (n.d.). Characterization of three types of hydrogels: acrylamide (1)....

- Semantic Scholar. (2021, October 28). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2.

- Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. (2010, May 12).

- BLDpharm. (n.d.). N-(3-Bromophenyl)acrylamide.

- Investigation of 3-APA in food and its relationship with acrylamide. Phase 1: Literature review. (2017, January 23).

- Soft Matter (RSC Publishing). (n.d.). Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template.

- ResearchGate. (2022, December 1). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review.

- Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. (2024, June 21).

Sources

- 1. PubChemLite - 3-(3-bromophenyl)-n-(3,5-dichlorophenyl)acrylamide (C15H10BrCl2NO) [pubchemlite.lcsb.uni.lu]

- 2. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. rsc.org [rsc.org]

- 5. celljournal.org [celljournal.org]

- 6. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]

A Comprehensive Technical Guide to 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Design of a Novel Acrylamide Scaffold

In the landscape of modern medicinal chemistry, the acrylamide moiety has emerged as a privileged scaffold, serving as the backbone for a multitude of targeted covalent inhibitors and other pharmacologically active agents. Its inherent reactivity, when appropriately modulated, allows for the formation of stable covalent bonds with specific nucleophilic residues within target proteins, leading to potent and durable therapeutic effects. This technical guide provides an in-depth exploration of a specific, strategically designed acrylamide derivative: 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.

The rationale for the specific halogenation pattern in this molecule is twofold. The presence of a bromine atom on the phenyl ring of the acrylic acid precursor and an iodine atom on the N-phenyl substituent introduces significant lipophilicity and modulates the electronic properties of the molecule. Halogens are known to enhance membrane permeability and can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and specificity.[1] This guide will delineate the fundamental physicochemical properties of this compound, provide a detailed, field-proven protocol for its synthesis, and explore its potential applications in drug discovery and development, grounded in the established roles of related chemical structures.

Physicochemical Properties of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and calculated properties for 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁BrINO | [2] |

| Molecular Weight | 428.069 g/mol | [2] |

| CAS Number | 882079-32-5 | [2] |

Synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide: A Step-by-Step Protocol

The synthesis of N-aryl acrylamides is a well-established transformation in organic chemistry. The most common and reliable method involves the coupling of a carboxylic acid with an amine.[3][4][5] This can be achieved through the formation of an intermediate acyl chloride or by using a direct coupling agent. Below is a detailed, two-step protocol for the synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide from commercially available precursors.

Step 1: Synthesis of 3-(3-bromophenyl)acryloyl chloride

The initial step involves the activation of the carboxylic acid, 3-(3-bromophenyl)acrylic acid, to its more reactive acyl chloride derivative. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

-

3-(3-bromophenyl)acrylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(3-bromophenyl)acrylic acid (1.0 eq) in anhydrous DCM or toluene.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(3-bromophenyl)acryloyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling to form 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide

The second step is a Schotten-Baumann-type reaction where the synthesized acyl chloride is reacted with 3-iodoaniline to form the final amide product.[4]

Materials:

-

Crude 3-(3-bromophenyl)acryloyl chloride (from Step 1)

-

3-iodoaniline

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Silica gel for column chromatography

Protocol:

-

Dissolve 3-iodoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0 °C (ice bath).

-

Dissolve the crude 3-(3-bromophenyl)acryloyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide suggest several promising avenues for its application in drug discovery, particularly in the development of targeted therapies.

Covalent Enzyme Inhibition

The acrylamide moiety is a well-known "warhead" for targeted covalent inhibitors. It acts as a Michael acceptor, reacting with nucleophilic residues such as cysteine in the active site of enzymes. This mechanism has been successfully exploited in the development of several approved drugs, including kinase inhibitors for cancer therapy. The reactivity of the acrylamide can be fine-tuned by the electronic nature of its substituents.[6] The presence of the bromophenyl and iodophenyl groups can influence this reactivity and also provide crucial interactions within the target's binding pocket, enhancing both potency and selectivity.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted phenylacrylamide core. The specific substitution patterns on the aromatic rings are critical for achieving selectivity among the highly conserved family of protein kinases. The bromo- and iodo-substituents on the phenyl rings of the title compound can be strategically employed to probe specific pockets within the ATP-binding site of kinases, potentially leading to the discovery of novel and selective inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

Anticancer and Cytotoxic Agents

Compounds containing bromophenyl and other halo-phenyl groups have been investigated as potential anticancer agents.[7] These moieties can contribute to the overall lipophilicity of a molecule, facilitating its passage through cell membranes. Furthermore, the presence of halogens can lead to specific interactions with biological targets and may influence the metabolic stability of the compound. Therefore, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide represents a lead structure for the development of novel cytotoxic agents.

Sources

- 1. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(3-BROMOPHENYL)-N-(3-IODOPHENYL)ACRYLAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 4. Lab Reporter [fishersci.it]

- 5. hepatochem.com [hepatochem.com]

- 6. Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focused library development of 2-phenylacrylamides as broad spectrum cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Properties and Analytical Profiling of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), identifying novel warhead-scaffold combinations is critical for overcoming kinase resistance mutations. 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (often cataloged in rare chemical libraries such as the ) represents a highly specialized, dual-halogenated cinnamamide derivative. Because primary vendors typically provide this molecule to early-discovery researchers without comprehensive analytical data, scientists must independently profile its physicochemical and reactive properties.

This whitepaper provides a rigorous framework for deconstructing the physical properties of this compound, understanding its mechanistic utility as a Michael acceptor, and executing self-validating analytical protocols to qualify it for high-throughput screening or lead optimization.

Structural Deconstruction & Predicted Physicochemical Profile

The molecule consists of three distinct functional domains: an

Table 1: Physicochemical Properties (Calculated & Predicted)

| Property | Value | Causality / Drug Discovery Implication |

| Molecular Formula | C₁₅H₁₁BrINO | The inclusion of heavy halogens (Br, I) significantly increases molecular weight while providing unique electrostatic interaction potentials. |

| Molecular Weight | 428.07 g/mol | Approaching the 500 Da limit; requires careful optimization of future analogs to maintain oral bioavailability. |

| Predicted LogP | ~4.8 - 5.2 | Highly lipophilic. Drives excellent passive membrane permeability but strongly predicts poor aqueous thermodynamic solubility. |

| TPSA | 29.1 Ų | Low Topological Polar Surface Area (solely from the amide core) suggests high potential for blood-brain barrier (BBB) penetration. |

| H-Bond Donors/Acceptors | 1 / 1 | Limits non-specific hydration, further contributing to the compound's high lipophilicity. |

| Rotatable Bonds | 4 | Conformational rigidity minimizes entropic penalty upon target binding, favoring high-affinity interactions. |

Mechanistic Relevance: Covalent Reactivity & Halogen Bonding

As a Senior Application Scientist evaluating this compound for a screening cascade, it is imperative to understand why this specific structural arrangement is valuable.

The Sterically Hindered Michael Acceptor

The acrylamide core is a well-documented electrophilic warhead used in blockbuster covalent kinase inhibitors like[1][2]. These drugs function via a Michael addition, where a nucleophilic cysteine thiolate in the target protein attacks the

The Power of Halogen Bonding

Both the iodine and bromine atoms in this structure are not merely lipophilic space-fillers; they are capable of [3]. Halogens possess a "

Covalent Binding Mechanism: Michael addition pathway of the acrylamide warhead.

Self-Validating Experimental Protocols

Because commercial vendors supply this compound "as-is" without analytical guarantees, the receiving laboratory must establish a self-validating analytical workflow.

Analytical Workflow: Parallel profiling for rare covalent library compounds.

Protocol A: Thermodynamic Aqueous Solubility (HPLC-UV)

Due to the predicted LogP of ~5.0, kinetic solubility assays (DMSO spike-in) will likely result in immediate precipitation, yielding artificially low data. A thermodynamic shake-flask method is required.

-

Preparation: Weigh exactly 1.0 mg of the compound into a high-recovery glass vial. Causality: Glass is used because highly lipophilic compounds will non-specifically bind to the walls of polypropylene Eppendorf tubes, skewing concentration data.

-

Equilibration: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Cap tightly and agitate on an orbital shaker at 300 rpm at 25°C for 24 hours.

-

Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to pellet undissolved solid. Carefully extract 500 µL of the supernatant.

-

Quantification: Analyze the supernatant via HPLC-UV (λ = 254 nm) against a pre-established calibration curve (prepared in 50/50 Acetonitrile/Water to ensure complete dissolution of standards).

-

Self-Validating Step (Critical): Solubilize the remaining solid pellet in 100% Acetonitrile and inject it into an LC-MS. Causality: This confirms that the compound did not undergo hydrolysis (cleavage of the amide bond into 3-iodoaniline and 3-bromocinnamic acid) during the 24-hour aqueous incubation. If degradation products are found in the pellet, the solubility value is invalid.

Protocol B: Intrinsic Reactivity via Glutathione (GSH) Trapping

To ensure the sterically hindered Michael acceptor is viable for biological assays, its intrinsic electrophilicity must be quantified.

-

Incubation: Prepare a 10 µM solution of the compound in PBS (pH 7.4) containing 5 mM reduced glutathione (GSH). Incubate at 37°C. Causality: 5 mM GSH mimics the intracellular concentration of thiols, providing a physiologically relevant baseline for off-target reactivity.

-

Sampling & Quenching: At

hours, extract a 50 µL aliquot and immediately quench by mixing with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly denatures any trace enzymes (if using lysate) and halts the chemical Michael addition. -

LC-MS/MS Analysis: Monitor the depletion of the parent compound mass (

428.1 [M+H]⁺) and the appearance of the GSH-adduct mass ( -

Data Interpretation: Calculate the half-life (

). An ideal TCI candidate will show a

Handling and Storage Considerations

-

Photolytic Degradation: The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to ultraviolet light, generating highly reactive radical species. The compound must be stored in amber glass vials and handled under low-light conditions.

-

Crystallographic Anomalous Dispersion: If advancing this compound into X-ray crystallography with a target protein, the presence of Bromine and Iodine is highly advantageous. Both atoms exhibit strong anomalous scattering of X-rays, which can be utilized for de novo phase determination (SAD/MAD phasing) of the protein-ligand complex without needing heavy-metal soaking.

References

-

Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012. Available at: [Link]

-

Xu, Z., et al. "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." Journal of Chemical Information and Modeling, ACS Publications, 2014. Available at:[Link]

-

Schulz, R., et al. "Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling." MDPI, 2022. Available at:[Link]

-

Kaewkham, et al. "Osimertinib's Proton-Catalyzed, Pseudoconcerted EGFR Inhibition Guides Next-Generation Inhibitor Design." Journal of Chemical Information and Modeling, ACS Publications, 2026. Available at:[Link]

Sources

The Expanding Role of Diaryl Acrylamide Derivatives in Modern Research: A Technical Guide

This guide provides an in-depth exploration of diaryl acrylamide derivatives, a class of compounds that has garnered significant attention in the fields of chemical biology and drug discovery. Characterized by a core structure containing two aryl groups linked to an acrylamide moiety, these molecules have proven to be versatile scaffolds for the development of potent and selective inhibitors of various biological targets. Their utility is particularly prominent in oncology and immunology, where they have been successfully employed as covalent inhibitors of kinases and other enzymes. This document will delve into the synthesis, mechanism of action, and practical applications of these derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Strategic Advantage of the Acrylamide Warhead: Covalent Inhibition

A key feature of many diaryl acrylamide derivatives is the presence of the α,β-unsaturated carbonyl group in the acrylamide moiety. This functional group acts as a "warhead," capable of forming a stable, covalent bond with nucleophilic residues, most commonly cysteine, within the active site of a target protein.[1] This irreversible or targeted covalent inhibition offers several advantages over traditional non-covalent inhibition:

-

Enhanced Potency and Duration of Action: By forming a covalent bond, the inhibitor can achieve complete and sustained target inactivation, often leading to a more profound and prolonged biological effect.

-

Overcoming Drug Resistance: In some cases, covalent inhibitors can overcome resistance mechanisms that affect non-covalent drugs, such as mutations that decrease binding affinity.[1]

-

Improved Selectivity: The requirement for a suitably positioned nucleophilic residue for covalent modification can contribute to the inhibitor's selectivity for its intended target over other proteins.

This strategic use of the acrylamide warhead has been a driving force behind the successful development of several clinically approved drugs, most notably in the class of Bruton's tyrosine kinase (BTK) inhibitors.

Synthesis and Characterization: A Case Study of Ibrutinib

The synthesis of diaryl acrylamide derivatives typically involves a multi-step process. To illustrate this, we will consider the synthesis of Ibrutinib, a well-known BTK inhibitor.[2][3] A common synthetic route involves the initial construction of the pyrazolopyrimidine core, followed by coupling with the appropriate side chains.

General Synthetic Workflow

A generalized workflow for the synthesis of Ibrutinib and similar diaryl acrylamide derivatives often follows these key steps:

-

Core Heterocycle Formation: Synthesis of the central heterocyclic scaffold, such as the pyrazolo[3,4-d]pyrimidine found in Ibrutinib.

-

Coupling Reactions: Introduction of the diaryl ether moiety and the piperidine ring through coupling reactions like the Suzuki or Mitsunobu reaction.[4][5][6][7]

-

Deprotection: Removal of protecting groups to expose the reactive amine on the piperidine ring.

-

Acylation: The final and crucial step is the acylation of the piperidine nitrogen with acryloyl chloride or a related activated acrylic acid derivative to introduce the acrylamide warhead.[4][5]

Caption: A generalized workflow for the synthesis of diaryl acrylamide derivatives.

Detailed Experimental Protocol: Synthesis of Ibrutinib (Illustrative)

The following is a representative, generalized protocol for the final acylation step in the synthesis of Ibrutinib.

Materials:

-

(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one (the amine intermediate)

-

Acryloyl chloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as the solvent

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., a gradient of methanol in dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine intermediate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirring solution, add acryloyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-5% methanol in dichloromethane) to yield the pure Ibrutinib.[6][8]

Characterization Techniques

The identity and purity of the synthesized diaryl acrylamide derivatives must be confirmed using a combination of analytical techniques:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and for method development in quality control.[1][9][10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | To confirm the molecular weight of the compound and to identify any impurities or degradation products.[9][11][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the molecule and confirm the presence of key functional groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups, such as the carbonyl and N-H bonds of the acrylamide moiety. |

Mechanism of Action: Targeting Kinase Signaling Pathways

A significant number of diaryl acrylamide derivatives exert their biological effects by targeting protein kinases. As a prime example, Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][3]

The B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The BCR signaling pathway is essential for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, this pathway is constitutively active, making it an attractive therapeutic target. BTK plays a crucial role in transducing signals downstream of the BCR.

Ibrutinib's mechanism of action involves the formation of a covalent bond between its acrylamide warhead and a cysteine residue (Cys481) in the active site of BTK.[2] This irreversible binding blocks the kinase activity of BTK, preventing the phosphorylation of its downstream substrates and ultimately leading to the inhibition of B-cell proliferation and survival.[2]

Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway by Ibrutinib.

Applications in Drug Discovery and Research

The versatility of the diaryl acrylamide scaffold has led to its exploration in various therapeutic areas, with a primary focus on oncology and autoimmune diseases.

Oncology

In cancer research, diaryl acrylamide derivatives have been investigated as inhibitors of several kinases implicated in tumor growth and survival, including:

-

Bruton's Tyrosine Kinase (BTK): As exemplified by Ibrutinib, these inhibitors are highly effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3]

-

Epidermal Growth Factor Receptor (EGFR): Some diaryl acrylamide derivatives have been designed to target mutant forms of EGFR, which are common in non-small cell lung cancer (NSCLC). These covalent inhibitors can overcome resistance to first- and second-generation EGFR inhibitors.

-

Tubulin Polymerization: Certain diaryl acrylamide compounds have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition, leading to cell cycle arrest and apoptosis in cancer cells.[13]

Autoimmune and Inflammatory Diseases

The role of kinases in immune cell signaling makes them attractive targets for the treatment of autoimmune and inflammatory conditions. Diaryl acrylamide derivatives are being explored for their potential to modulate immune responses by inhibiting kinases such as BTK and Janus kinases (JAKs).

Biological Evaluation: Key Experimental Protocols

The biological activity of newly synthesized diaryl acrylamide derivatives is assessed through a series of in vitro assays.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor. The amount of phosphorylation is typically measured using methods such as fluorescence resonance energy transfer (FRET) or by detecting the amount of ADP produced.[14][15][16][17]

Generalized Protocol (LanthaScreen™ Eu Kinase Binding Assay):

-

Reagent Preparation: Prepare serial dilutions of the diaryl acrylamide derivative in an appropriate buffer. Prepare a solution containing the target kinase (e.g., BTK) and a europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.

-

Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

-

Addition of Kinase and Tracer: Add the kinase/antibody mixture to the wells, followed by the tracer solution.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence plate reader, measuring the FRET signal. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[2][18][19][20][21]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Generalized Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the diaryl acrylamide derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[18]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution of a cell population.[22][23][24][25][26]

Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometry is then used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Generalized Protocol:

-

Cell Treatment: Treat cells with the diaryl acrylamide derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: Stain the cells with a solution containing PI and RNase A (to degrade RNA and ensure that only DNA is stained).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.

Caption: A typical experimental workflow for the biological evaluation of diaryl acrylamide derivatives.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for diaryl acrylamide derivatives.

Table 1: In Vitro Activity of Selected Diaryl Acrylamide Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Ibrutinib | BTK | 0.00795 | [27] |

| Ramos (B-cell lymphoma) | 8.91 | [27] | |

| Raji (B-cell lymphoma) | 1.80 | [27] | |

| Compound 15b | MGC-803 (gastric cancer) | 1.56 | [13] |

| PC-3 (prostate cancer) | 3.56 | [13] | |

| EC-109 (esophageal cancer) | 14.5 | [13] | |

| Acrylamide Derivative 40 | A549 (lung cancer) | - | [27] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Parameters of Ibrutinib in Humans

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours |

| Plasma Protein Binding | 97.3% |

| Apparent Volume of Distribution (Vd/F) | ~10,000 L |

| Apparent Oral Clearance (CL/F) | ~1,000 L/h |

| Elimination Half-life (t½) | 4-6 hours |

Data compiled from references[3][28][29].

Conclusion and Future Directions

Diaryl acrylamide derivatives represent a powerful and versatile class of molecules with significant potential in drug discovery and chemical biology research. Their ability to act as covalent inhibitors has led to the development of highly effective targeted therapies, particularly in the field of oncology. The continued exploration of this chemical scaffold, coupled with a deeper understanding of the molecular mechanisms underlying their activity, is likely to yield novel therapeutic agents for a wide range of diseases. Future research in this area may focus on the development of derivatives with improved selectivity profiles, the exploration of novel biological targets, and the application of these compounds as chemical probes to elucidate complex biological pathways.

References

- Google Patents. (2020). CN111646998B - Synthesis method of ibrutinib.

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

- Patel, D. A., et al. (2025). Exploring the analytical method development for ibrutinib: A review. World Journal of Pharmaceutical Research, 14(5), 1021-1035.

- Chen, L. S., et al. (2017). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology, 13(12), 1-10.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of potent anticarcinogenic activity of 1, 3‐diarylpyrazole acrylamide derivatives in vitro. Retrieved from [Link]

- Bond, C. S., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.

- Patel, K., et al. (2022). A Review on Various Analytical Methods of Ibrutinib. JETIR, 9(7).

- Google Patents. (2015). CN104557945A - Synthesis method of ibrutinib.

- Wang, Y., et al. (2021). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 26(13), 4065.

- Google Patents. (2017). WO2017134588A1 - Process for the preparation of ibrutinib.

-

ResearchGate. (2020). LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. Retrieved from [Link]

-

BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]

-

European Patent Office. (2016). METHOD FOR PREPARING IBRUTINIB - EP 3257855 A1. Retrieved from [Link]

-

Farmacia Journal. (2020). NEW APPROACH IN DETERMINING IBRUTINIB IN HUMAN PLASMA BY HPLC-DAD AND APPLICATION OF THE METHOD IN A PRELIMINARY PHARMACOKINETIC. Retrieved from [Link]

- Wang, X., et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)

- Kleszcz, R., et al. (2021). Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2. International Journal of Molecular Sciences, 22(4), 1935.

- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.

-

Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

-

MDPI. (2022). A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib. Retrieved from [Link]

- Marostica, E., et al. (2015). Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies. Cancer Chemotherapy and Pharmacology, 75(1), 111-121.

-

The Ohio State University. (2015). Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies. Retrieved from [Link]

-

ResearchGate. (2026). Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). 210563Orig1s000 210563Orig2s000. Retrieved from [Link]

-

Graphviz. (2021). Graphviz. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111646998B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 5. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 6. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ctppc.org [ctppc.org]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. promega.com [promega.com]

- 17. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate | eLife [elifesciences.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. MTT assay overview | Abcam [abcam.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 26. Flow cytometry with PI staining | Abcam [abcam.com]

- 27. researchgate.net [researchgate.net]

- 28. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Engineering the Michael Addition: A Technical Guide to Rare Acrylamide Building Blocks in Targeted Covalent Inhibitors

Executive Summary

The advent of targeted covalent inhibitors (TCIs) has revolutionized oncology and immunology, largely driven by the incorporation of electrophilic acrylamide warheads targeting non-catalytic cysteine residues. However, standard unsubstituted acrylamides often suffer from indiscriminate reactivity with abundant cellular nucleophiles like glutathione (GSH), leading to idiosyncratic toxicity and suboptimal pharmacokinetics. As a Senior Application Scientist, I present this technical guide to explore the mechanistic rationale, kinetic profiling, and structural validation of "rare" acrylamide building blocks—specifically

Mechanistic Rationale: The Limits of Standard Acrylamides

First-generation covalent drugs (e.g., ibrutinib, osimertinib) rely on standard acrylamides to form irreversible covalent bonds with their targets. While effective, the intrinsic reactivity of an unsubstituted

Rare Acrylamide Architectures and Their Causality

-Fluoroacrylamides: Tuning for In Vivo Stability

The introduction of an electronegative fluorine atom at the

Causality in Drug Design: This modification was the critical breakthrough in the development of adagrasib (MRTX849), a first-in-class KRAS G12C inhibitor. The 2-fluoroacrylamide warhead minimized GSH metabolism, imparting a whole-blood stability half-life of >50 hours across species while maintaining potent cellular target engagement (IC50 = 5–14 nM)[2]. Furthermore, this architecture has been successfully deployed in selective FGFR4 inhibitors, demonstrating irreversible binding to Cys552 with exceptional isoform selectivity[3].

-Cyanoacrylamides: The Paradigm of Reversible Covalency

To mitigate the risks of permanent off-target protein modification,

Causality in Drug Design: The strongly electron-withdrawing cyano group significantly lowers the transition state energy for thiol addition, accelerating the forward reaction (fast on-rate). Simultaneously, it stabilizes the resulting carbanion intermediate, making the reverse

-Substituted Methacrylamides: Covalent Ligand Directed Release (CoLDR)

A novel frontier in chemical biology involves

Causality in Drug Design: Unlike standard acrylamides, these compounds undergo a conjugated addition-elimination reaction upon thiol attack, resulting in the release of the

Comparative Warhead Profiling

To guide lead optimization, the quantitative kinetic and pharmacological parameters of these warheads are summarized below:

| Warhead Class | Intrinsic Thiol Reactivity | GSH Half-Life ( | Binding Mode | Clinical/Lead Example |

| Unsubstituted Acrylamide | Moderate | < 2 hours | Irreversible | Osimertinib (EGFR) |

| Tuned / Low | > 50 hours | Irreversible | Adagrasib (KRAS G12C)[2] | |

| High (Kinetic) | Variable (Equilibrium) | Reversible Covalent | Ritlecitinib (JAK3)[5] | |

| Tunable via Leaving Group | Dependent on pKa of LG | Addition-Elimination | CoLDR Probes[6] |

Experimental Protocol: Kinetic Profiling & Validation

To ensure that cellular potency is driven by selective target engagement rather than indiscriminate alkylation, the following self-validating workflow must be executed for all novel rare acrylamides.

Step 1: Intrinsic Reactivity Assessment (GSH Half-Life Assay)

Causality: Establishes the baseline electrophilicity to predict off-target metabolic liability.

-

Prepare a 10 mM stock of the rare acrylamide compound in anhydrous DMSO.

-

Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced glutathione (GSH) and 100 µM of an internal standard (e.g., labetalol).

-

Incubate the mixture at 37°C. Quench 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes) by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes to precipitate proteins/salts.

-

Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent compound and calculate the pseudo-first-order degradation half-life (

).

Step 2: Target Engagement via Intact Protein Mass Spectrometry

Causality: Confirms 1:1 stoichiometry and the structural integrity of the covalent adduct.

-

Incubate 2 µM of the recombinant target kinase (e.g., KRAS G12C or FGFR4) with 20 µM of the inhibitor in HEPES buffer (pH 7.5) at room temperature for 1 hour.

-

Desalt the protein mixture using a C4 ZipTip or a rapid size-exclusion chromatography (SEC) column to remove unbound ligand.

-

Analyze the intact protein via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 software. A mass shift corresponding exactly to the molecular weight of the warhead confirms covalent adduct formation[3].

Step 3: Reversibility Validation (Cellular Washout Assay)

Causality: Differentiates between irreversible (

-

Treat target-expressing cells with the inhibitor at 10x IC50 for 2 hours to ensure complete target saturation.

-

Wash the cells three times with warm, compound-free media and incubate for an additional 4–8 hours.

-

Lyse the cells and measure downstream signaling biomarkers (e.g., p-ERK for KRAS, p-STAT for JAK3) via Western blot. Rapid recovery of signaling indicates reversible binding, whereas sustained suppression confirms irreversibility[].

Visualizing the Workflows and Mechanisms

Workflow for the kinetic and structural validation of novel covalent acrylamide warheads.

Mechanistic divergence of rare acrylamide warheads targeting non-catalytic cysteines.

Conclusion

The strategic deployment of rare acrylamide building blocks represents a masterclass in physical organic chemistry applied to drug discovery. By moving beyond the blunt instrument of unsubstituted acrylamides, researchers can leverage

References

-

Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, ACS Publications.2

-

"Discovery of Daraxonrasib (RMC-6236), a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C." Bimake.

-

"Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors." ACS Medicinal Chemistry Letters, NIH/PMC. 3

-

"Covalent, Non-covalent, and Covalent Reversible Drug Design in Medicinal Chemistry." BOC Sciences.

-

"A REVOLUTIONARY DRUG: RITLECITINIB." ResearchGate. 5

-

"Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society, NIH/PMC. 6

-

"Covalent Inhibitors: To Infinity and Beyond." Journal of Medicinal Chemistry, ACS Publications. 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide in DMSO

Technical Guide: Solubility Profiling and Handling of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide in DMSO

Executive Summary This technical guide addresses the solubility characteristics, stock preparation, and stability management of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (referred to herein as 3-BIA ). As a bis-halogenated diaryl acrylamide, 3-BIA presents specific challenges typical of lipophilic electrophiles: high solubility in organic solvents (DMSO) but a high propensity for precipitation ("crashing out") upon aqueous dilution. This document provides researchers with a self-validating workflow to determine practical solubility limits and ensure assay reproducibility.

Physicochemical Profile & Theoretical Solubility

Before experimental handling, it is critical to understand the structural determinants driving the solubility of 3-BIA.

-

Structural Analysis: The molecule consists of two hydrophobic phenyl rings substituted with heavy halogens (Bromine and Iodine), linked by a rigid acrylamide spacer.

-

Predicted Lipophilicity (cLogP): Based on structural analogs (e.g., N-(3-bromophenyl)acrylamide), the estimated cLogP is > 4.0 . This indicates high lipophilicity.

-

Solubility Class:

-

DMSO (Polar Aprotic): High. The polar sulfoxide group of DMSO interacts effectively with the amide hydrogen and the pi-systems of the aromatic rings. Expected solubility is > 50 mM .

-

Aqueous Buffer (Polar Protic): Very Low. The lack of ionizable groups (at physiological pH) and high carbon/halogen content suggests aqueous solubility is likely < 10 µM without carrier proteins or surfactants.

-

Core Protocol: Preparation of Master Stock Solutions

Objective: To prepare a stable, high-concentration stock solution (typically 10 mM or 50 mM) while verifying complete dissolution.

Materials:

-

3-BIA (Solid powder).

-

Anhydrous DMSO (Grade: ≥99.9%, stored under desiccant).

-

Amber glass vials (to protect the light-sensitive acrylamide moiety).

Workflow:

-

Gravimetric Analysis: Weigh approximately 5–10 mg of 3-BIA into a tared amber vial. Record the exact mass.

-

Volume Calculation: Calculate the required DMSO volume (

) using the formula: -

Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

-

Dissolution Mechanics:

-

Vortex: Vortex at medium speed for 30 seconds.

-

Visual Check: Inspect for "schlieren" lines (wavy distortions indicating incomplete mixing) or solid particulates.

-

Sonication (Conditional): If solids persist, sonicate in a water bath at ambient temperature for 5-minute intervals. Warning: Monitor temperature.[1] Excessive heat can degrade the acrylamide Michael acceptor.

-

Validation Step: Invert the vial and examine against a light source. The solution must be completely clear. If turbidity remains, filter through a 0.2 µm PTFE filter, but note that the actual concentration will now be lower than calculated.

Kinetic Solubility & Aqueous Dilution Protocol

The Critical Failure Point: The most common error with lipophilic acrylamides is the "precipitation shock" when a high-concentration DMSO stock is added directly to an aqueous buffer.

Protocol: The "Cloud Point" Determination This self-validating method determines the maximum concentration usable in your biological assay.

-

Preparation: Prepare a 10 mM DMSO stock of 3-BIA.

-

Serial Dilution (in DMSO): Prepare a 100x dilution series in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

-

Aqueous Transfer:

-

Pipette 990 µL of your assay buffer (e.g., PBS, pH 7.4) into clear microplate wells.

-

Add 10 µL of each DMSO dilution to the buffer (1% final DMSO).

-

Mix immediately by pipetting up and down (do not vortex plates vigorously).

-

-

Incubation: Let stand for 60 minutes at Room Temperature (RT).

-

Readout:

-

Visual: Look for turbidity or precipitate at the bottom of the well.

-

Absorbance: Measure OD600. An increase >0.05 over background indicates precipitation.

-

Data Interpretation Table:

| Final Assay Conc. | DMSO Stock Used | Appearance (Aq) | Status |

| 100 µM | 10 mM | Cloudy / PPT | Unusable (Supersaturated) |

| 10 µM | 1 mM | Clear | Stable (Kinetic Solubility Limit) |

| 1 µM | 0.1 mM | Clear | Ideal for IC50 Assays |

Stability and Storage Guidelines

The acrylamide moiety is an electrophile (Michael acceptor) and can be susceptible to nucleophilic attack or polymerization.

-

Hygroscopicity Risk: DMSO is highly hygroscopic.[2] Absorbed water can hydrolyze the amide bond over time.

-

Action: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

-

-

Temperature: Store aliquots at -20°C or -80°C .

-

Light Sensitivity: Halogenated aromatic rings (especially iodo-substituted) can undergo photodehalogenation.

-

Action: Always use amber vials or wrap tubes in foil.

-

Visualized Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for preparing the master stock and handling undissolved material.

Caption: Step-by-step decision tree for preparing and validating 3-BIA DMSO stock solutions.

Figure 2: Serial Dilution Strategy (Intermediate Dilution Method)

To prevent precipitation, avoid adding high-concentration stock directly to buffer. Use an "Intermediate Dilution" step.

Caption: Recommended "Intermediate Dilution" scheme to minimize precipitation shock during assay setup.

References

-

Sigma-Aldrich. 3-(3-BROMOPHENYL)-N-(3-IODOPHENYL)ACRYLAMIDE Product Detail. AldrichCPR Collection. Retrieved from

-

BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

-

National Institutes of Health (NIH). DMSO Solubility Assessment for Fragment-Based Screening. PMC Article. Retrieved from

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from

Sources

Methodological & Application

Application Note: Covalent Fragment Screening with Acrylamide Warheads

Methodology for the Discovery of Targeted Covalent Inhibitors (TCIs)

Executive Summary

This guide details the protocol for screening cysteine-reactive fragment libraries featuring acrylamide warheads. Unlike traditional non-covalent screening, covalent fragment discovery requires specific methodologies to assess time-dependent occupancy rather than equilibrium binding. This note focuses on Intact Protein Mass Spectrometry (LC-MS) as the primary screening vehicle, supported by kinetic validation (

Introduction: The Renaissance of Acrylamides

The resurgence of Targeted Covalent Inhibitors (TCIs) has been driven by the clinical success of drugs like ibrutinib (BTK) and osimertinib (EGFR). Acrylamides are the warhead of choice for these campaigns because they possess "tunable reactivity." Unlike highly reactive chloroacetamides, acrylamides are weak electrophiles that require specific recognition elements (the fragment scaffold) to position them near a nucleophilic cysteine for bond formation to occur [1].

Mechanism of Action

The acrylamide warhead functions via a Michael addition reaction.[1][2][3] A nucleophilic cysteine thiolate (

Key Advantage: This reaction is generally irreversible, allowing for high potency even with fragments that have low initial non-covalent affinity.

Library Design & Selection

A robust screen begins with a "Rule-of-Three" compliant library modified with electrophiles.

| Parameter | Recommendation | Rationale |

| Warhead | Acrylamide / | Moderate reactivity reduces false positives compared to chloroacetamides. |

| Molecular Weight | 150 - 300 Da | Ensures high ligand efficiency (LE); allows room for optimization. |

| Solubility | > 1 mM in DMSO | High concentrations are required for screening weak binders. |

| Diversity | Shape-diverse scaffolds | The scaffold must drive the initial non-covalent association ( |

Primary Screening Protocol: Intact Protein LC-MS

Intact protein mass spectrometry is the gold standard for covalent screening because it directly detects the mass shift (+71 Da for a simple acrylamide) corresponding to the formation of the protein-ligand adduct [2].

Experimental Design

-

Target Protein: Purified protein (wild-type or cysteine-mutant).[4] Note: Avoid storage buffers containing DTT or

-mercaptoethanol, as these thiols will quench the acrylamides. -

Concentration:

-

Protein: 1–5

M -

Fragment: 50–100

M (10-20x excess)

-

-

Time Points: 1 hour and 24 hours (to distinguish fast vs. slow reactors).

Step-by-Step Workflow

Step 1: Protein Preparation

-

Buffer exchange protein into a non-nucleophilic buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Critical: If TCEP is used as a reducing agent, ensure its concentration is

mM, as TCEP can occasionally react with acrylamides over long incubations.

Step 2: Incubation

-

Dispense 49

L of protein solution into a 384-well plate. -

Add 1

L of fragment (5 mM stock in DMSO) to achieve 100 -

Include controls:

-

Negative: DMSO only.

-

Positive: A known covalent binder or a highly reactive iodoacetamide probe.

-

-

Seal and incubate at Room Temperature (RT).

Step 3: LC-MS Acquisition

-

Quenching: Add equal volume of 0.2% Formic Acid (FA) to denature the protein and stop the reaction.

-

Injection: Inject 5–10

L onto a C4 desalting column (e.g., Waters BEH C4). -

Gradient: Run a rapid (2-minute) gradient from 5% to 90% Acetonitrile + 0.1% FA.

-

Detection: ESI-TOF or Orbitrap MS in positive mode.

Data Analysis

Deconvolute the raw charge envelopes to zero-charge mass spectra. Calculate % Occupancy using the intensity of the unmodified protein (

Hit Criteria: Fragments showing

Hit Validation: Kinetic Characterization ( )

For covalent inhibitors,

Methodology[1][6][7][8]

-

Incubate protein with varying concentrations of the hit (e.g., 0, 10, 25, 50, 100, 200

M). -

Sample at multiple time points (e.g., 0, 15, 30, 60, 120 min).

-

Measure % Occupancy via LC-MS.

-

Plot

vs. time to determine the observed rate -

Fit

vs. [Inhibitor] to the hyperbolic equation:

- : Affinity of the initial non-covalent complex.

- : Rate of bond formation.

Visualization: Screening Workflow

The following diagram illustrates the critical path from library selection to hit validation.

Figure 1: Workflow for covalent fragment screening. Blue nodes indicate inputs, Red indicates the primary screen, and Green indicates the validation output.

Troubleshooting & Optimization

Handling False Positives (Promiscuity)

Acrylamides can be non-specifically reactive.

-

Solution: Run a Glutathione (GSH) Counter-Screen . Incubate hits with 5 mM GSH and monitor adduct formation by LC-MS.

-